1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
CAS No.: 461000-99-7
Cat. No.: VC21382903
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4g/mol
* For research use only. Not for human or veterinary use.
![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone - 461000-99-7](/images/no_structure.jpg)
Specification
CAS No. | 461000-99-7 |
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Molecular Formula | C16H19N3O2S |
Molecular Weight | 317.4g/mol |
IUPAC Name | 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Standard InChI | InChI=1S/C16H19N3O2S/c1-12-6-5-7-13(10-12)15-17-18-16(21-15)22-11-14(20)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3 |
Standard InChI Key | ANLFIKVUGOOOIK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone features a central 1,3,4-oxadiazole heterocyclic ring system with a meta-tolyl substituent at position 5. The oxadiazole ring, containing two nitrogen atoms and one oxygen atom arranged in a specific pattern, serves as a rigid scaffold that can engage in various non-covalent interactions with biological targets. At position 2, a sulfanyl (thioether) linkage connects the oxadiazole to an ethanone moiety, which is further functionalized with a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom .
Physicochemical Properties
Based on analysis of similar oxadiazole derivatives, the following physical and chemical properties can be anticipated for 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone:
Property | Characteristic | Rationale |
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Physical State | Crystalline solid | Typical for heterocyclic compounds with similar molecular weight |
Solubility | Limited water solubility; soluble in organic solvents | Due to lipophilic groups (tolyl, piperidine) and heterocyclic ring system |
Molecular Weight | Approximately 345 g/mol | Calculated from chemical formula |
LogP | 2.5-3.5 (estimated) | Based on lipophilic nature of aromatic and heterocyclic components |
pKa | Approximately 5-6 for the piperidine nitrogen | Consistent with typical piperidine structures |
UV Absorption | Maxima expected around 250-280 nm | Due to aromatic and heterocyclic chromophores |
Melting Point | 125-150°C (estimated) | Based on similar oxadiazole derivatives |
Chemical Reactivity
The compound's reactivity profile is dictated by its constituent functional groups:
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The 1,3,4-oxadiazole ring demonstrates aromatic character and can participate in electrophilic substitution reactions, although with diminished reactivity compared to benzene rings.
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The sulfanyl (thioether) linkage is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under oxidizing conditions.
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The piperidine nitrogen functions as a nucleophilic center and can undergo protonation in acidic environments, influencing the compound's solubility and pharmacokinetic behavior.
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The carbonyl group within the ethanone moiety can engage in typical carbonyl reactions, including nucleophilic addition processes.
Synthesis Methodologies
Oxadiazole Ring Construction
The formation of the 1,3,4-oxadiazole ring generally follows one of several established approaches:
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Cyclization of diacylhydrazines under dehydrating conditions
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Oxidative cyclization of acylhydrazones using oxidizing agents
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Reaction of hydrazides with carbon disulfide followed by cyclization in alkaline medium
For compounds containing a tolyl substituent at position 5, the synthesis often begins with the corresponding tolylcarboxylic acid or its derivatives, which are converted to hydrazides and subsequently cyclized to form the oxadiazole ring structure.
Potential Activity | Target Organisms | Structural Contributors |
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Antibacterial | Gram-positive bacteria | Oxadiazole ring, sulfanyl linkage |
Antifungal | Candida species, Aspergillus | Lipophilic tolyl group, oxadiazole scaffold |
Antitubercular | Mycobacterium tuberculosis | Nitrogen-containing heterocycles |
The antimicrobial mechanism likely involves interaction with specific microbial targets, possibly including cell wall synthesis enzymes, DNA gyrase, or metabolic pathways unique to microbial cells.
Anti-inflammatory Effects
The presence of the oxadiazole moiety in the compound structure suggests potential anti-inflammatory properties. Related compounds have demonstrated inhibitory effects on inflammatory mediators, including:
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Inhibition of cyclooxygenase (COX) enzymes
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Reduction of proinflammatory cytokine production
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Modulation of inflammatory signaling pathways
These effects are attributed to the ability of oxadiazole derivatives to interact with specific receptors and enzymes involved in the inflammatory cascade, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Structure-Activity Relationships
Critical Structural Features
The biological activity of 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone is influenced by several key structural elements:
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The 1,3,4-oxadiazole ring serves as a rigid scaffold capable of engaging in hydrogen bonding and π-π stacking interactions with biological targets.
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The meta-tolyl group contributes to the molecule's lipophilicity and creates specific steric configurations that may enhance receptor binding.
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The sulfanyl linkage introduces conformational flexibility and serves as a hydrogen bond acceptor, potentially enhancing interactions with protein targets.
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The piperidine moiety provides a basic nitrogen center that can influence solubility under physiological conditions and interact with acidic residues in target proteins.
Comparison with Structural Analogs
Analysis of compounds with structural similarities to 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone provides insights into structure-activity relationships:
Tolyl Position Effect
The meta position of the tolyl group in 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone, compared to the ortho position in some related compounds, creates distinct electronic and steric effects. This positional isomerism alters:
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The three-dimensional conformation of the molecule
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Electronic distribution across the aromatic system
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Potential for specific interactions with biological targets
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Metabolic stability and pharmacokinetic profile
These differences may translate to altered biological activity profiles compared to ortho-substituted analogs, highlighting the importance of substitution patterns in molecular design.
Analytical Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone would typically employ multiple complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would display characteristic signals for aromatic protons (δ 7.0-8.0 ppm), methyl group of tolyl (δ 2.3-2.4 ppm), methylene protons adjacent to carbonyl and sulfur (δ 3.5-4.5 ppm), and piperidine protons (δ 1.5-3.5 ppm).
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¹³C NMR would reveal distinctive carbon signals for the oxadiazole ring (δ 160-170 ppm), carbonyl carbon (δ 165-175 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons (δ 20-60 ppm).
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include C=O stretching (1650-1700 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-S stretching (600-700 cm⁻¹).
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination.
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Fragmentation patterns would likely show characteristic losses from the piperidine, ethanone, and oxadiazole moieties.
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Crystallographic Analysis
X-ray crystallography provides definitive three-dimensional structural information when suitable crystals can be obtained. For 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone, crystallographic data would reveal:
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Bond lengths and angles within the heterocyclic ring system
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Conformation of the piperidine ring (likely chair conformation)
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Orientation of the meta-tolyl group relative to the oxadiazole plane
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Intermolecular packing arrangements and potential hydrogen bonding networks
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection (typically at 254-280 nm) would be suitable for purity analysis.
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Expected retention time would depend on specific column conditions but would likely be in the moderate to high range due to the compound's lipophilicity.
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Thin-Layer Chromatography (TLC):
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Suitable mobile phases might include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
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Visualization could be achieved with UV light and specific chemical stains for nitrogen-containing compounds.
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Degradation Pathway | Vulnerable Group | Preventive Measures |
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Oxidation | Sulfanyl (thioether) | Storage under nitrogen/argon; inclusion of antioxidants |
Hydrolysis | Amide bond, oxadiazole ring | Protection from moisture; pH control |
Photodegradation | Aromatic systems, heterocyclic ring | Protection from light; amber containers |
Thermal decomposition | Multiple functional groups | Temperature control during storage and handling |
Accelerated stability studies (e.g., at elevated temperature and humidity) would be necessary to fully characterize degradation pathways and establish appropriate shelf-life parameters.
Research Applications and Future Directions
Medicinal Chemistry Applications
1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone holds promise for diverse medicinal chemistry applications:
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Lead Compound Development:
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The compound could serve as a starting point for medicinal chemistry optimization programs targeting specific therapeutic areas.
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Systematic modification of structural elements could enhance potency, selectivity, and pharmacokinetic properties.
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Probe Compound:
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Utilization as a molecular probe to investigate biological mechanisms and target validation.
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Fluorescent or radioactive derivatives could facilitate binding studies and cellular localization experiments.
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Combination Therapy Component:
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Investigation in combination with established therapeutic agents to exploit potential synergistic effects.
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Development of hybrid molecules incorporating the oxadiazole scaffold with other pharmacophores.
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Structural Optimization Opportunities
Several structural modifications could be explored to optimize the properties of 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone:
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Tolyl Substituent Variations:
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Exploration of different positions (ortho, para) for the methyl group
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Introduction of alternative substituents (halogens, alkoxy groups) on the aromatic ring
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Replacement with other aromatic or heteroaromatic systems
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Piperidine Modifications:
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Substitution with other nitrogen heterocycles (morpholine, piperazine)
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Introduction of substituents on the piperidine ring to modify basicity or conformation
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Ring size variations (pyrrolidine, azepane)
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Linker Variations:
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Exploration of alternative linkages to replace the sulfanyl group (e.g., ether, amine)
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Modification of the ethanone spacer (lengthening, shortening, incorporation of additional functional groups)
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Emerging Research Areas
Recent advances in heterocyclic chemistry suggest several promising research directions for compounds like 1-Piperidin-1-yl-2-(5-m-tolyl- oxadiazol-2-ylsulfanyl)-ethanone:
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Target-Specific Design:
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Structure-based design approaches to enhance selectivity for specific biological targets
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Computational modeling to predict binding interactions and optimize molecular features
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Drug Delivery Innovations:
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Development of prodrug approaches to address potential solubility or permeability limitations
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Exploration of nanoformulation strategies to enhance bioavailability and tissue targeting
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Green Chemistry Approaches:
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Implementation of more environmentally friendly synthetic routes using sustainable reagents and conditions
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Development of continuous flow chemistry methods for more efficient production
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